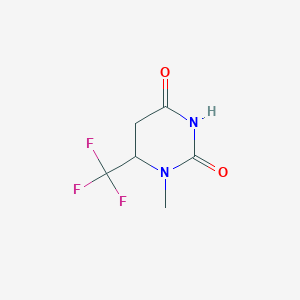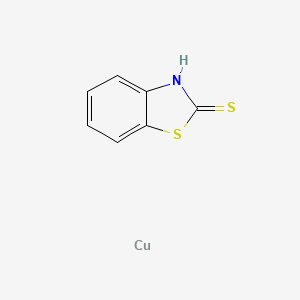
2-Propanol, 2-methyl-, copper(1+) salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propanol, 2-methyl-, copper(1+) salt can be synthesized through the reaction of copper(I) chloride with tert-butyl alcohol in the presence of a base such as sodium tert-butoxide. The reaction typically occurs under an inert atmosphere to prevent oxidation of the copper(I) species .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 2-methyl-, copper(1+) salt undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to copper(II) species under certain conditions.
Reduction: It can act as a reducing agent in some organic reactions.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides can react with this compound.
Major Products Formed
Oxidation: Copper(II) tert-butoxide.
Reduction: Various reduced organic compounds.
Substitution: Substituted organic compounds with copper as a leaving group.
Scientific Research Applications
2-Propanol, 2-methyl-, copper(1+) salt has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug synthesis and development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Propanol, 2-methyl-, copper(1+) salt involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. It can interact with various molecular targets, including organic substrates and metal complexes, facilitating a range of chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Copper(I) methoxide
- Copper(I) ethoxide
- Copper(I) isopropoxide
Comparison
2-Propanol, 2-methyl-, copper(1+) salt is unique due to its tert-butyl group, which provides steric hindrance and influences its reactivity. Compared to other copper(I) alkoxides, it offers different solubility and stability characteristics, making it suitable for specific applications .
Properties
Molecular Formula |
C4H10CuO |
|---|---|
Molecular Weight |
137.67 g/mol |
IUPAC Name |
copper;2-methylpropan-2-ol |
InChI |
InChI=1S/C4H10O.Cu/c1-4(2,3)5;/h5H,1-3H3; |
InChI Key |
ZIOXMOMSZQJEPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)O.[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Heptanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]methylamino]-3-methoxy-5-methyl-, (3R,4S,5S)-](/img/structure/B12331412.png)

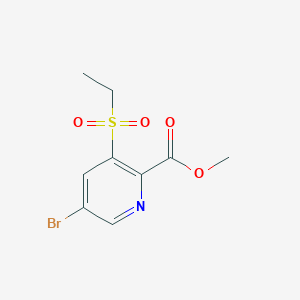
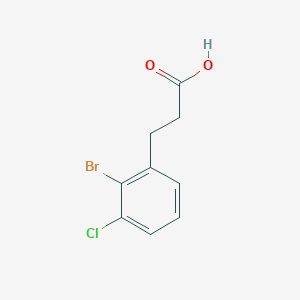
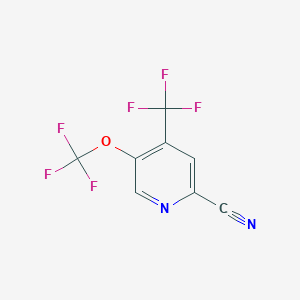
![6-bromo-5-methyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12331442.png)


![3H-pyrrolo[2,3-c]pyridine-2,7-dione](/img/structure/B12331455.png)


